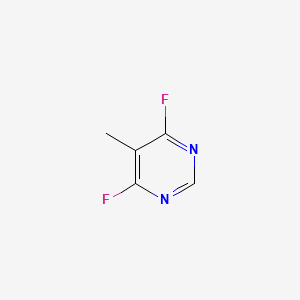![molecular formula C19H34O2 B579848 2-[(Tetradec-10-yn-1-yl)oxy]oxane CAS No. 86252-54-2](/img/structure/B579848.png)
2-[(Tetradec-10-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tetradec-10-yn-1-yl)oxy]oxane is an organic compound that is used in a variety of scientific research applications. It is a cyclic ether with a molecular formula of C14H24O2 and a molar mass of 224.35 g/mol. This compound has a boiling point of 145°C and a melting point of -21°C. It is a colorless liquid that is insoluble in water but soluble in organic solvents. 2-[(Tetradec-10-yn-1-yl)oxy]oxane is a versatile compound that can be used in a variety of applications, from synthesizing other compounds to testing the effects of compounds on biochemical and physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-[(Tetradec-10-yn-1-yl)oxy]oxane can be achieved through the reaction of 10-undecyn-1-ol with tetradecyl chloroformate in the presence of a base. The resulting intermediate can then be reacted with 1,2-epoxyoctane to yield the final product.
Starting Materials
10-Undecyn-1-ol, Tetradecyl chloroformate, Base, 1,2-Epoxyoctane
Reaction
Step 1: 10-Undecyn-1-ol is reacted with tetradecyl chloroformate in the presence of a base to yield the intermediate, 2-(Tetradec-10-yn-1-yl)oxan-1-ol., Step 2: The intermediate is then reacted with 1,2-epoxyoctane in the presence of a base to yield the final product, 2-[(Tetradec-10-yn-1-yl)oxy]oxane.
Aplicaciones Científicas De Investigación
2-[(Tetradec-10-yn-1-yl)oxy]oxane has many applications in scientific research. It is used as a building block for the synthesis of other compounds, such as 1-methyl-2-[(tetradec-10-yn-1-yl)oxy]oxane and 1-bromo-2-[(tetradec-10-yn-1-yl)oxy]oxane. It can also be used as a reagent in chemical reactions to form other compounds. Additionally, it is used as a starting material in the synthesis of drugs, such as the anti-cancer drug gemcitabine.
Mecanismo De Acción
2-[(Tetradec-10-yn-1-yl)oxy]oxane is a versatile compound that can be used in a variety of ways. It can act as a reagent in chemical reactions to form other compounds, or it can be used as a starting material in the synthesis of drugs. In addition, it can be used to test the effects of compounds on biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
2-[(Tetradec-10-yn-1-yl)oxy]oxane has been studied for its effects on biochemical and physiological processes. Studies have shown that it can act as an inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body. Additionally, it has been shown to be an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(Tetradec-10-yn-1-yl)oxy]oxane has several advantages for use in lab experiments. It is a colorless liquid that is insoluble in water but soluble in organic solvents, making it easy to work with. Additionally, it is a versatile compound that can be used as a reagent in chemical reactions or as a starting material in the synthesis of drugs. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound, and it has a low boiling point, so it must be handled and stored carefully.
Direcciones Futuras
There are many potential future directions for 2-[(Tetradec-10-yn-1-yl)oxy]oxane research. One potential direction is to further explore its effects on biochemical and physiological processes, such as its ability to act as an inhibitor of the enzyme phosphodiesterase-4. Additionally, further research could focus on developing more efficient and cost-effective methods of synthesis. Additionally, research could focus on exploring the potential applications of 2-[(Tetradec-10-yn-1-yl)oxy]oxane in drug synthesis and drug delivery. Finally, research could focus on exploring the potential of this compound as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
2-tetradec-10-ynoxyoxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-3,6-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSKYRURFMDUKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50826792 |
Source


|
| Record name | 2-[(Tetradec-10-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50826792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetradec-10-yn-1-yl)oxy]oxane | |
CAS RN |
86252-54-2 |
Source


|
| Record name | 2-[(Tetradec-10-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50826792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

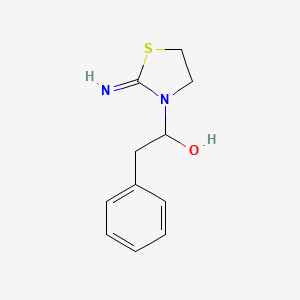
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
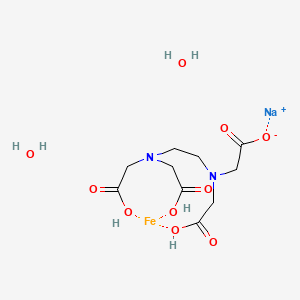
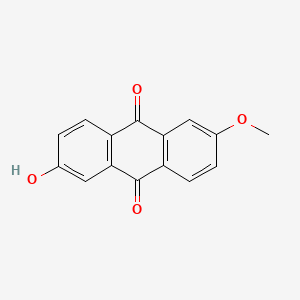
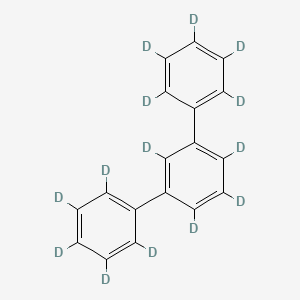
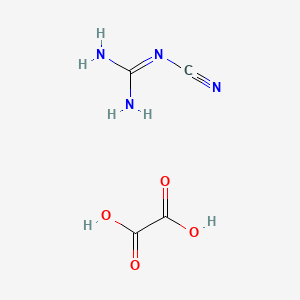

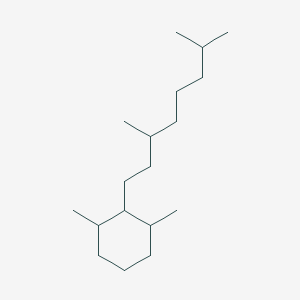
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
